3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
Description
3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine is a disubstituted pyrrolidine derivative featuring dual sulfonyl groups: one attached to a 4-chlorophenyl ring and the other to a 2,3,5,6-tetramethylphenyl (durene) moiety. This compound’s structural complexity arises from the steric and electronic effects of its substituents. The 4-chlorophenyl group introduces electron-withdrawing properties, while the tetramethylphenyl group enhances steric bulk and lipophilicity. Such characteristics make it a candidate for applications in medicinal chemistry, particularly in modulating protein-protein interactions (e.g., Keap1–Nrf2) or as a synthetic intermediate for bioactive molecules .
Synthetic routes for analogous compounds involve sequential sulfonylation of pyrrolidine precursors. For example, describes a method where a pyrrolidine intermediate reacts with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (pyridine/DCM) to install the sulfonamide group . Similar protocols may apply to the target compound, though deviations in reaction time or stoichiometry could optimize yield.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4S2/c1-13-11-14(2)16(4)20(15(13)3)28(25,26)22-10-9-19(12-22)27(23,24)18-7-5-17(21)6-8-18/h5-8,11,19H,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVMKCOCVQYXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Steric vs.
- Solubility : Hydrochloride salts (e.g., CAS 6542-61-6) exhibit improved aqueous solubility over neutral sulfonylpyrrolidines, which may influence pharmacokinetics .
- Biological Activity : The naphthyl-pyrrolidine derivative () demonstrates explicit activity in Keap1–Nrf2 inhibition, suggesting that the target compound’s disulfonyl groups could similarly modulate protein interactions .
Physicochemical and Computational Data
Table 2: Comparative Physicochemical Properties
- Lipophilicity: The target compound’s dual sulfonyl groups and tetramethyl substitution likely increase LogP compared to monofunctionalized analogues, impacting membrane permeability .
Biological Activity
3-((4-Chlorophenyl)sulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antibacterial, anticancer, and enzyme inhibition activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 396.95 g/mol
- CAS Number: 4070-01-3
Antibacterial Activity
Research indicates that compounds with similar sulfonamide structures demonstrate significant antibacterial properties. For instance, studies have shown that derivatives exhibit moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Anticancer Activity
Sulfonamide derivatives have been explored for their anticancer potential. In particular, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation. For example, a related compound demonstrated effective inhibition of folate receptor-expressing tumor cells through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. Notably:
- Acetylcholinesterase (AChE) Inhibition: Compounds in this class have been reported to inhibit AChE, which is significant for treating conditions like Alzheimer's disease.
- Urease Inhibition: Strong inhibitory effects against urease have been documented, which is crucial in managing urinary tract infections .
Case Studies
-
Antibacterial Screening:
A study evaluated various sulfonamide derivatives against several bacterial strains. The results indicated that the tested compounds showed varying degrees of efficacy, with some achieving significant inhibition against pathogenic bacteria. -
Anticancer Mechanism:
In vitro studies on related pyrrolidine derivatives demonstrated that these compounds could inhibit cell growth in cancer lines by targeting folate metabolism pathways. This suggests a potential therapeutic role in cancer treatment .
Q & A
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane) to induce slow crystallization .
- Temperature Gradients : Use gradient cooling (e.g., 40°C → 4°C) to optimize crystal growth .
- Additives : Introduce trace amounts of iodide salts to enhance lattice stability via halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
